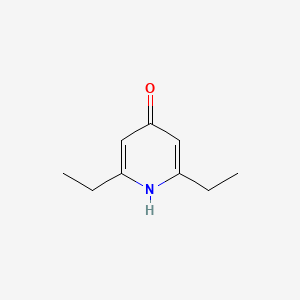

2,6-Diethylpyridin-4-ol

Description

BenchChem offers high-quality 2,6-Diethylpyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethylpyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-diethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-5-9(11)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPXGTMCOQLGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565946 | |

| Record name | 2,6-Diethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115035-61-4 | |

| Record name | 2,6-Diethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2,6-Diethylpyridin-4-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-diethylpyridin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Focusing on methodologies that utilize simple and readily available precursors, this document details the core chemical principles, step-by-step experimental protocols, and mechanistic insights for the successful laboratory-scale synthesis of this target molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven techniques. We will primarily explore two convergent and efficient synthetic strategies: the Guareschi-Thorpe pyridine synthesis and the Hantzsch pyridine synthesis, including the preparation of key starting materials.

Introduction: The Significance of the Pyridin-4-ol Scaffold

The pyridine ring is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Specifically, pyridin-4-ol (or its tautomeric form, 4-pyridone) and its derivatives are of significant interest due to their diverse biological activities. The substituents at the 2- and 6-positions of the pyridine ring play a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. The synthesis of specifically substituted pyridin-4-ols, such as 2,6-diethylpyridin-4-ol, is therefore a key objective for the development of new chemical entities. This guide focuses on building this important scaffold from simple, acyclic precursors, providing a cost-effective and versatile approach to its synthesis.

Strategic Approaches to the Synthesis of 2,6-Diethylpyridin-4-ol

The construction of the 2,6-diethylpyridin-4-ol ring system can be efficiently achieved through cyclocondensation reactions. These reactions involve the formation of the pyridine ring from simpler, non-heterocyclic building blocks.[1] Two of the most robust and widely employed methods for this purpose are the Guareschi-Thorpe and Hantzsch syntheses.[2][3] Both strategies offer a high degree of convergence and allow for the introduction of the desired substituents at the 2- and 6-positions.

Prerequisite: Synthesis of Key Precursors

A successful synthesis of the target molecule relies on the availability of key starting materials. Here, we detail the preparation of two essential precursors: ethyl 3-oxopentanoate (ethyl propionylacetate) and cyanoacetamide.

Ethyl 3-oxopentanoate is a β-keto ester that serves as a cornerstone for introducing the ethyl groups at the 2- and 6-positions of the pyridine ring. It can be synthesized via a Claisen condensation of two molecules of ethyl propionate.[4]

Experimental Protocol: Synthesis of Ethyl 3-Oxopentanoate

-

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl propionate

-

Toluene, anhydrous

-

Diethyl ether

-

Aqueous hydrochloric acid (e.g., 6 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in anhydrous ethanol (e.g., 3-4 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, add anhydrous toluene.

-

Heat the mixture to reflux and add ethyl propionate (2.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.

-

Continue refluxing for an additional 2-3 hours after the addition is complete. The reaction mixture will become a thick slurry.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully quench the reaction by the slow addition of cold water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxopentanoate.

-

Purify the crude product by vacuum distillation.

-

Cyanoacetamide is another crucial building block, particularly for the Guareschi-Thorpe synthesis. It provides the nitrogen atom for the pyridine ring and a cyano group that can be further manipulated if desired. It is readily prepared from ethyl cyanoacetate and ammonia.[5]

Experimental Protocol: Synthesis of Cyanoacetamide

-

Materials:

-

Ethyl cyanoacetate

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ice-salt bath

-

-

Procedure:

-

In a suitable flask, cool concentrated aqueous ammonia (1.3 equivalents) in an ice-salt bath.

-

To the cold ammonia solution, add ethyl cyanoacetate (1.0 equivalent) portion-wise with stirring.

-

Continue stirring in the ice bath for 1-2 hours. A white precipitate of cyanoacetamide will form.

-

Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the product under vacuum to afford cyanoacetamide. The product can be further purified by recrystallization from ethanol if necessary.

-

Synthetic Route 1: The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a powerful method for the preparation of substituted 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2,6-pyridinediones). In the context of our target molecule, a variation of this reaction using a β-ketoester and cyanoacetamide will lead to a 4-hydroxypyridine derivative.[6]

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. The key steps involve the Knoevenagel condensation of the β-ketoester with cyanoacetamide, followed by a Michael addition of a second molecule of the β-ketoester (or its enamine/enolate). Subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of the pyridine ring. The use of a base, such as piperidine or an alkoxide, is crucial for catalyzing the condensation reactions.

Visualizing the Guareschi-Thorpe Synthesis

Caption: Workflow for the Guareschi-Thorpe synthesis of 2,6-Diethylpyridin-4-ol.

Experimental Protocol

Experimental Protocol: Synthesis of 2,6-Diethyl-3-cyano-4-hydroxypyridin-2(1H)-one

-

Materials:

-

Ethyl 3-oxopentanoate

-

Cyanoacetamide

-

Piperidine

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxopentanoate (2.0 equivalents) and cyanoacetamide (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Final Step: Hydrolysis and Decarboxylation

The resulting 3-cyano-pyridin-2(1H)-one derivative can be converted to the target 2,6-diethylpyridin-4-ol through hydrolysis of the cyano group to a carboxylic acid, followed by decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Materials:

-

2,6-Diethyl-3-cyano-4-hydroxypyridin-2(1H)-one

-

Concentrated sulfuric acid or hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, suspend the 2,6-diethyl-3-cyano-4-hydroxypyridin-2(1H)-one in concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,6-diethylpyridin-4-ol.

-

Synthetic Route 2: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides a straightforward route to dihydropyridines, which can then be aromatized to the corresponding pyridines.[3] For the synthesis of 2,6-diethylpyridin-4-ol, a variation of the Hantzsch synthesis without an aldehyde at the 4-position is employed.

Mechanistic Rationale

This synthesis involves the condensation of two equivalents of a β-ketoester (ethyl 3-oxopentanoate) with a nitrogen donor, typically ammonia or an ammonium salt. The reaction proceeds through the formation of an enamine from one molecule of the β-ketoester and ammonia, which then undergoes a Michael addition to a second molecule of the β-ketoester. Subsequent cyclization and dehydration yield a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.

Visualizing the Hantzsch Synthesis

Caption: Workflow for the Hantzsch synthesis of 2,6-Diethylpyridin-4-ol.

Experimental Protocol

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Materials:

-

Ethyl 3-oxopentanoate

-

Ammonium acetate or aqueous ammonia

-

Ethanol or acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-oxopentanoate (2.0 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Add ammonium acetate (1.1 equivalents) or an excess of aqueous ammonia.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate.

-

Collect the solid by vacuum filtration and wash with a cold solvent mixture (e.g., ethanol/water).

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Aromatization and Subsequent Steps

The synthesized dihydropyridine needs to be aromatized to the corresponding pyridine derivative. This is typically achieved using an oxidizing agent.[7]

Experimental Protocol: Aromatization

-

Materials:

-

Diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Oxidizing agent (e.g., nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide)

-

Appropriate solvent (e.g., acetic acid, acetonitrile)

-

-

Procedure:

-

Dissolve the dihydropyridine in a suitable solvent.

-

Add the oxidizing agent portion-wise at room temperature or with cooling.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction appropriately (e.g., by adding water or a reducing agent for excess oxidant).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude pyridine dicarboxylate.

-

Purify the product by column chromatography or recrystallization.

-

The final steps of hydrolysis and decarboxylation of the resulting diethyl 2,6-diethylpyridine-3,5-dicarboxylate to yield 2,6-diethylpyridin-4-ol are analogous to the procedure described in section 3.4.

Data Summary and Comparison

| Parameter | Guareschi-Thorpe Route | Hantzsch Route |

| Key Precursors | Ethyl 3-oxopentanoate, Cyanoacetamide | Ethyl 3-oxopentanoate, Ammonia/Ammonium Acetate |

| Key Intermediates | α,β-Unsaturated cyanoacetamide, Cyclic intermediate | Dihydropyridine dicarboxylate |

| Number of Steps | 2 (Cyclocondensation, Hydrolysis/Decarboxylation) | 3 (Condensation, Aromatization, Hydrolysis/Decarboxylation) |

| Typical Yields | Moderate to Good | Moderate to Good |

| Advantages | Convergent, can provide access to other functionalized pyridines. | Well-established, versatile for various substitutions. |

| Challenges | Potential for side reactions, harsh conditions for decarboxylation. | Requires a separate aromatization step, which can add complexity. |

Conclusion

The synthesis of 2,6-diethylpyridin-4-ol from simple precursors is readily achievable through established cyclocondensation methodologies. Both the Guareschi-Thorpe and Hantzsch synthetic routes offer viable and efficient pathways to this valuable heterocyclic scaffold. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of 2,6-diethylpyridin-4-ol, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

- Guareschi, I. (1897). Sintesi di composti piridinici da derivati cianacetici ed eteri acetacetici. Memorie della Reale Accademia delle Scienze di Torino, 47, 395-410.

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

-

Organic Syntheses. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. [Link]

-

PrepChem. (2023). Synthesis of ethyl propionylacetate. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch synthesis? RSC Advances, 4(92), 54282-54299. [Link]

-

MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank, 2023(4), M1782. [Link]

-

Organic Syntheses. (1955). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, Coll. Vol. 3, p.239. [Link]

-

Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 24). YouTube. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diethylpyridin-4-ol

Foreword: Navigating the Uncharted Territory of a Novel Pyridin-4-ol Derivative

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical resource on the physicochemical properties of 2,6-Diethylpyridin-4-ol. As a novel compound with limited published experimental data, a thorough understanding of its fundamental characteristics is paramount for any research and development endeavor. This document is structured not as a rigid recitation of known facts, but as a strategic guide, providing a robust framework for the de novo characterization of this molecule. We will delve into predictive methodologies, propose robust experimental protocols, and provide the scientific rationale behind these approaches, empowering you to unlock the full potential of this promising chemical entity.

Molecular Structure and Foundational Characteristics

2,6-Diethylpyridin-4-ol is a heterocyclic organic compound featuring a pyridine ring substituted with two ethyl groups at positions 2 and 6, and a hydroxyl group at position 4.

Table 1: Predicted Core Molecular Properties of 2,6-Diethylpyridin-4-ol

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| CAS Number | 1115035-61-4 | While a CAS number exists, it is not associated with extensive experimental data in public databases. |

| Predicted logP | 1.5 - 2.5 | This value is an estimate based on the logP of similar structures like 2,6-diethylpyridine (logP ≈ 2.2) and the hydrophilic contribution of the hydroxyl group. |

| Predicted pKa | 4.0 - 5.0 (acidic), 9.0 - 10.0 (basic) | The pyridinium nitrogen is expected to have a pKa in the acidic range, while the hydroxyl group will have a basic pKa. These are estimations based on related pyridin-4-ol structures. |

| Predicted Boiling Point | > 300 °C | By analogy to 2,6-dimethylpyridin-4-ol (351 °C), a high boiling point is expected due to hydrogen bonding. |

| Predicted Melting Point | > 200 °C | Similar to 2,6-dimethylpyridin-4-ol (230-232 °C), a high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding in the solid state. |

Synthesis Strategy: A Proposed Modified Hantzsch/Guareschi-Thorpe Approach

A proposed synthetic route could involve the condensation of an appropriate β-ketoester (e.g., ethyl 3-oxopentanoate) with an enamine derived from a second equivalent of the β-ketoester and ammonia, followed by oxidation and decarboxylation.

Caption: Proposed synthetic pathway for 2,6-Diethylpyridin-4-ol.

Tautomerism: The Pyridin-4-ol / Pyridin-4(1H)-one Equilibrium

A critical physicochemical aspect of 2,6-Diethylpyridin-4-ol is its existence as a tautomeric mixture of the pyridin-4-ol and the pyridin-4(1H)-one forms. The position of this equilibrium is highly dependent on the solvent and the physical state (solid, liquid, or gas). Generally, in aqueous and polar protic solvents, the pyridin-4(1H)-one tautomer is favored due to its ability to form strong hydrogen bonds. In the gas phase or in non-polar solvents, the aromatic pyridin-4-ol form may be more prevalent.

Caption: Tautomeric equilibrium of 2,6-Diethylpyridin-4-ol.

Experimental Determination of Key Physicochemical Properties

Given the predicted low aqueous solubility, standard experimental protocols must be adapted.

Determination of pKa for a Sparingly Soluble Compound

The acidity (from the hydroxyl group) and basicity (from the pyridine nitrogen) are critical parameters influencing solubility, absorption, and interaction with biological targets. For compounds with poor water solubility, traditional potentiometric titration can be challenging. A robust alternative is the use of co-solvents with subsequent extrapolation to aqueous conditions.[4]

Proposed Protocol: Potentiometric Titration in a Co-solvent System

-

Preparation of Co-solvent Buffers: Prepare a series of buffers at various pH values (e.g., from pH 2 to 12) in different ratios of a water-miscible organic co-solvent (e.g., methanol or acetonitrile) and water (e.g., 20%, 40%, 60% organic).

-

Sample Preparation: Prepare a stock solution of 2,6-Diethylpyridin-4-ol in the chosen organic co-solvent.

-

Titration: Add small aliquots of the stock solution to each of the co-solvent buffers.

-

Measurement: Measure the UV-Vis absorbance spectrum of each solution after equilibration. The change in absorbance at a specific wavelength corresponding to the ionization of the compound is monitored as a function of pH.

-

Data Analysis: Plot the absorbance versus pH for each co-solvent mixture. The pKa in that specific co-solvent is the pH at the half-equivalence point of the sigmoidal curve.

-

Extrapolation to Aqueous pKa: Plot the determined pKa values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% organic co-solvent to obtain the aqueous pKa.

Caption: Workflow for pKa determination of a poorly soluble compound.

Determination of the Octanol-Water Partition Coefficient (logP)

LogP is a crucial measure of a compound's lipophilicity, which influences its membrane permeability and distribution. For compounds that may be difficult to quantify in a traditional shake-flask method, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a reliable alternative.[5][6]

Proposed Protocol: LogP Determination by RP-HPLC

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values that span the expected logP of 2,6-Diethylpyridin-4-ol.

-

Sample Analysis: Inject a solution of 2,6-Diethylpyridin-4-ol.

-

Data Acquisition: Record the retention time for each standard and the test compound.

-

Calculation: Plot the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

LogP Determination: Determine the logP of 2,6-Diethylpyridin-4-ol by interpolating its log(k') onto the calibration curve.

Spectroscopic and Thermal Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. Predicted ¹H and ¹³C NMR spectra are essential for confirming the successful synthesis of 2,6-Diethylpyridin-4-ol.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~1.1-1.3 ppm (t, 6H): Methyl protons of the two ethyl groups.

-

~2.5-2.7 ppm (q, 4H): Methylene protons of the two ethyl groups.

-

~6.0-6.2 ppm (s, 2H): Protons at positions 3 and 5 of the pyridine ring.

-

~9.0-11.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O). The chemical shift will be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~12-15 ppm: Methyl carbons of the ethyl groups.

-

~25-30 ppm: Methylene carbons of the ethyl groups.

-

~105-110 ppm: Carbons at positions 3 and 5.

-

~150-155 ppm: Carbons at positions 2 and 6.

-

~165-170 ppm: Carbon at position 4.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.21.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group, indicating hydrogen bonding.

-

~2850-2970 cm⁻¹: C-H stretching of the ethyl groups.

-

~1600-1650 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. The position of these bands can provide insights into the predominant tautomeric form.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in different solvents can provide further evidence for the tautomeric equilibrium. The aromatic pyridin-4-ol form is expected to have a different absorption maximum compared to the pyridin-4(1H)-one form.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are crucial for determining the thermal stability and melting point of 2,6-Diethylpyridin-4-ol.

-

TGA: Will indicate the decomposition temperature. For a stable heterocyclic compound, decomposition is expected to occur at a high temperature, likely above 250 °C.

-

DSC: Will provide the melting point and information on any phase transitions. A sharp endothermic peak will correspond to the melting point.

Proposed Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-5 mg) in an aluminum pan.

-

TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected decomposition point (e.g., 500 °C). Record the weight loss as a function of temperature.

-

DSC Analysis: Heat a separate sample in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow as a function of temperature.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 2,6-Diethylpyridin-4-ol. In the absence of extensive experimental data, this document serves as a roadmap for researchers, outlining plausible synthetic strategies and robust experimental protocols for the thorough characterization of this novel molecule. The insights into its tautomerism, predicted properties, and proposed analytical methodologies are intended to accelerate research and development efforts, enabling a deeper understanding of its potential applications in drug discovery and materials science.

References

- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.

- Guareschi, I. (1896). Synthesis of pyridine derivatives. Memorie della Reale Accademia delle Scienze di Torino, 46, 7, 11, 25.

- Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

- Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company.

- Phillips, A. P. (1949). The Hantzsch Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003–4007.

- Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-241.

- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch synthesis? A review. RSC Advances, 4(90), 54282-54299.

- Tamaddon, F., & Maddah-Roodan, S. (2023).

- Donovan, S. F., & O'Sullivan, B. (2007). The determination of the aqueous pKa of some sparingly soluble drugs by a novel multi-wavelength UV-fibre-optic dip probe method. Journal of pharmaceutical and biomedical analysis, 44(3), 731-743.

- Liang, E., & Gutsman, T. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10298-10303.

- Cetina, M., & Jukić, M. (2021). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1225, 129107.

- Craig, D. J., & Stitzel, S. E. (2004). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International journal of pharmaceutics, 284(1-2), 1-10.

Sources

- 1. Guareschi-Thorpe Condensation [drugfuture.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. agilent.com [agilent.com]

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 2,6-Diethylpyridin-4-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2,6-diethylpyridin-4-ol (CAS No: 1115035-61-4). Addressed to researchers, scientists, and professionals in drug development, this document navigates the critical aspects of synthesis, tautomerism, and spectroscopic analysis essential for the unambiguous identification and characterization of this heterocyclic compound. By integrating foundational principles with detailed experimental protocols and data interpretation, this guide serves as a practical resource for the comprehensive evaluation of 2,6-diethylpyridin-4-ol and its derivatives.

Introduction: The Significance of 2,6-Dialkylpyridin-4-ols

Substituted pyridin-4-ol scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The presence of both a hydrogen bond donor and acceptor, coupled with the aromatic pyridine ring, makes these compounds valuable building blocks for the synthesis of novel therapeutic agents and functional materials.[1] The 2,6-diethyl substitution pattern, in particular, influences the molecule's lipophilicity, steric hindrance, and electronic properties, potentially modulating its interaction with biological targets.

A crucial aspect of pyridin-4-ol chemistry is the phenomenon of tautomerism, where the molecule exists in equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is highly dependent on the solvent, temperature, and pH, with the keto form generally being more stable in polar solvents and the solid state.[2] A thorough structural elucidation, therefore, requires an understanding and characterization of this tautomeric behavior.

This guide will systematically detail the process of confirming the structure of 2,6-diethylpyridin-4-ol, from its synthesis to its detailed spectroscopic fingerprint.

Synthesis of 2,6-Diethylpyridin-4-ol

A potential synthetic pathway for 2,6-diethylpyridin-4-ol is outlined below. This proposed method is based on the known synthesis of 2,6-dimethyl-4-bromopyridine from 4-amino-2,6-lutidine, substituting the bromination step with hydrolysis.

Figure 1: Proposed synthetic workflow for 2,6-diethylpyridin-4-ol.

Experimental Protocol (Proposed):

-

Synthesis of 4-Amino-2,6-diethylpyridine:

-

Step 1: Chichibabin Pyridine Synthesis. Following the general principles of the Chichibabin synthesis, a mixture of acetaldehyde, propionaldehyde, and ammonia would be reacted at elevated temperature and pressure over a suitable catalyst (e.g., a solid acid catalyst) to yield 2,6-diethylpyridine.[3]

-

Step 2: Nitration. 2,6-Diethylpyridine is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 4-nitro-2,6-diethylpyridine.

-

Step 3: Reduction. The nitro group of 4-nitro-2,6-diethylpyridine is subsequently reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-acid system (e.g., Sn/HCl), to afford 4-amino-2,6-diethylpyridine.

-

-

Synthesis of 2,6-Diethylpyridin-4-ol from 4-Amino-2,6-diethylpyridine:

-

Step 1: Diazotization. 4-Amino-2,6-diethylpyridine is dissolved in an acidic aqueous solution (e.g., H₂SO₄ or HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Step 2: Hydrolysis. The diazonium salt solution is then gently warmed, leading to the hydrolysis of the diazonium group and its replacement with a hydroxyl group, yielding 2,6-diethylpyridin-4-ol.

-

Step 3: Purification. The resulting product can be purified by recrystallization or column chromatography.

-

Tautomerism: The Pyridinol-Pyridone Equilibrium

As previously mentioned, 2,6-diethylpyridin-4-ol exists in a tautomeric equilibrium with its keto form, 2,6-diethyl-1H-pyridin-4-one. The position of this equilibrium is crucial for interpreting spectroscopic data, as the observed spectrum is a weighted average of the two tautomers present.

Figure 2: Tautomeric equilibrium of 2,6-diethylpyridin-4-ol.

In most analytical conditions, particularly in polar solvents like DMSO or methanol, the pyridone tautomer is expected to be the predominant species. This is important to consider when interpreting the NMR and IR spectra.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 2,6-diethylpyridin-4-ol. The following sections detail the expected spectral data based on known trends for similar compounds and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4] For 2,6-diethylpyridin-4-ol, both ¹H and ¹³C NMR are crucial.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (Pyridone) |

| ~5.8 - 6.0 | s | 2H | H-3, H-5 |

| ~2.4 - 2.6 | q | 4H | -CH₂-CH₃ |

| ~1.1 - 1.3 | t | 6H | -CH₂-CH₃ |

Rationale:

-

N-H Proton: The broad singlet at a high chemical shift is characteristic of the N-H proton in the pyridone tautomer, which is deshielded due to its acidic nature and involvement in hydrogen bonding.

-

Aromatic Protons (H-3, H-5): The singlet in the aromatic region corresponds to the two equivalent protons on the pyridine ring.

-

Ethyl Groups: The quartet and triplet are characteristic of the ethyl groups, with the methylene protons being deshielded by the aromatic ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=O (C-4) |

| ~155 - 160 | C-2, C-6 |

| ~105 - 110 | C-3, C-5 |

| ~20 - 25 | -CH₂-CH₃ |

| ~12 - 15 | -CH₂-CH₃ |

Rationale:

-

Carbonyl Carbon (C-4): The downfield signal corresponds to the carbonyl carbon of the pyridone tautomer.

-

C-2 and C-6: These carbons are attached to the nitrogen and are therefore deshielded.

-

C-3 and C-5: These carbons are in the more electron-rich region of the ring.

-

Ethyl Carbons: The signals for the ethyl group carbons appear in the typical aliphatic region.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4] The IR spectrum of 2,6-diethylpyridin-4-ol will be dominated by the features of the pyridone tautomer.

Predicted IR Spectrum (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Broad, Strong | N-H and C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1550 | Strong | C=C and C=N stretching |

| ~1460, ~1370 | Medium | C-H bending |

Rationale:

-

N-H and C-H Stretching: The broad absorption in the high-frequency region is due to the N-H stretching of the pyridone, often overlapping with the C-H stretching of the ethyl groups.

-

C=O Stretching: The strong absorption around 1640 cm⁻¹ is a key indicator of the carbonyl group in the pyridone form.

-

C=C and C=N Stretching: These absorptions are characteristic of the aromatic ring.

-

C-H Bending: These bands correspond to the bending vibrations of the ethyl groups.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable IR-transparent solvent like chloroform.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 151.10 (Calculated for C₉H₁₃NO)

-

Key Fragments:

-

m/z = 136 (M⁺ - CH₃) - Loss of a methyl radical.

-

m/z = 122 (M⁺ - C₂H₅) - Loss of an ethyl radical.

-

m/z = 94 (M⁺ - C₂H₅ - CO) - Subsequent loss of carbon monoxide.

-

Rationale:

The fragmentation pattern will likely involve the loss of alkyl fragments from the ethyl groups and the loss of carbon monoxide from the pyridone ring.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Analysis: Obtain the mass spectrum, ensuring accurate mass measurement for the molecular ion to confirm the elemental composition.

X-ray Crystallography

For an unambiguous determination of the solid-state structure, including the confirmation of the predominant tautomer and the precise bond lengths and angles, single-crystal X-ray crystallography is the gold standard.[8]

-

Crystal Growth: Grow single crystals of 2,6-diethylpyridin-4-ol of suitable quality by slow evaporation from an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Physicochemical Properties

The physicochemical properties of 2,6-diethylpyridin-4-ol are important for its handling, formulation, and potential applications.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be higher than 2,6-diethylpyridine due to hydrogen bonding |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in nonpolar solvents, and slightly soluble in water. |

| pKa | Expected to be in the range of 3-5 for the pyridinium ion and 10-12 for the hydroxyl/N-H proton. |

Conclusion

The structural elucidation and characterization of 2,6-diethylpyridin-4-ol require a multi-faceted analytical approach. A plausible synthetic route has been proposed, and the critical role of tautomerism has been highlighted. The predicted spectroscopic data (NMR, IR, and MS) provide a clear fingerprint for the identification of this compound, with the understanding that the pyridone tautomer is likely to be the dominant species under most analytical conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and comprehensively characterize 2,6-diethylpyridin-4-ol, enabling its further exploration in various scientific disciplines. For absolute structural confirmation, single-crystal X-ray crystallography is recommended.

References

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

-

sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

ResearchGate. (2025). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2,6-diethyl- (CAS 935-28-4). Retrieved from [Link]

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

Eureka | Patsnap. (2019). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (2025). 2,6-Diethyl-1,4-diphenylpyridin-1-ium. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7516-31-6,2,6-dimethyl-1H-pyridin-4-one. Retrieved from [Link]

-

Semantic Scholar. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Structural Foundation: Tautomerism in 2,6-Diethylpyridin-4-ol

An In-depth Technical Guide to the Spectroscopic Profile of 2,6-Diethylpyridin-4-ol

This guide provides a comprehensive analysis of the spectroscopic characteristics of 2,6-Diethylpyridin-4-ol (CAS No: 1115035-61-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive and interpretive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous structures. The protocols herein are presented as self-validating systems to ensure experimental robustness and data integrity.

A crucial aspect of the chemistry of 2,6-Diethylpyridin-4-ol is its existence in a tautomeric equilibrium with its 4-pyridone form, 2,6-Diethylpyridin-4(1H)-one . This equilibrium is highly sensitive to the compound's physical state and the surrounding solvent environment.[1] In the solid state and in polar solvents, the equilibrium typically favors the more stable 4-pyridone tautomer due to its amide-like resonance and potential for hydrogen bonding. In contrast, non-polar solvents may show a greater proportion of the pyridin-4-ol form. This phenomenon is the single most important factor influencing the compound's spectroscopic signature. All subsequent data must be interpreted with this equilibrium in mind.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 2,6-Diethylpyridin-4-ol, as it provides direct evidence of the tautomeric form present under the analytical conditions.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will clearly distinguish between the two tautomers. The ethyl groups will present as a characteristic triplet (CH₃) and quartet (CH₂). The key differences will be observed in the aromatic region and the presence or absence of an N-H or O-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment (4-Pyridone Tautomer) | Assignment (Pyridin-4-ol Tautomer) | Rationale & Notes |

|---|---|---|---|---|---|

| ~11.0 - 12.0 | br s | 1H | N-H | - | Expected broad signal for the amide-like proton, which will disappear upon D₂O exchange.[1] |

| ~6.0 - 6.2 | s | 2H | H-3, H-5 | - | Vinyl protons adjacent to the carbonyl group in the pyridone ring. Expected to be upfield compared to the aromatic tautomer. |

| - | - | - | - | O-H | Signal for the hydroxyl proton; its position is variable and it would exchange with D₂O. |

| ~7.2 - 7.4 | s | 2H | - | H-3, H-5 | Aromatic protons in the pyridinol ring. Their equivalence leads to a singlet. |

| ~2.7 - 2.9 | q | 4H | α-CH₂ | α-CH₂ | Quartet due to coupling with the adjacent methyl group. |

| ~1.1 - 1.3 | t | 6H | β-CH₃ | β-CH₃ | Triplet due to coupling with the adjacent methylene group. |

Caption: Predicted ¹H NMR splitting for the 4-pyridone tautomer.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides definitive evidence of the tautomeric state through the chemical shift of the C-4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Predicted Shift (ppm) | Assignment (4-Pyridone Tautomer) | Assignment (Pyridin-4-ol Tautomer) | Rationale & Notes |

|---|---|---|---|

| ~175 - 180 | C-4 (C=O) | - | The carbonyl carbon is highly deshielded and is a key marker for the pyridone form.[1] |

| ~158 - 162 | - | C-4 (C-OH) | The carbon bearing the hydroxyl group is significantly more shielded than a carbonyl carbon. |

| ~150 - 155 | C-2, C-6 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |

| ~110 - 115 | C-3, C-5 | C-3, C-5 | Shielded vinyl or aromatic carbons. |

| ~25 - 30 | α-CH₂ | α-CH₂ | Methylene carbon of the ethyl group. |

| ~12 - 15 | β-CH₃ | β-CH₃ | Methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation :

-

Accurately weigh 15-20 mg of 2,6-Diethylpyridin-4-ol for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that the choice of solvent will influence the tautomeric equilibrium. DMSO-d₆ is recommended for observing exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Filter the solution if any particulate matter is present.[3]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe to remove any contaminants.[2]

-

-

Instrumental Analysis :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. This can be done manually or automatically.

-

Acquire a standard 1D ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

-

To confirm the N-H or O-H peak, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the exchangeable proton should diminish or disappear.

-

Acquire a broadband proton-decoupled ¹³C spectrum. A longer acquisition time (several hundred to thousands of scans) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups and confirming the dominant tautomer in the solid state.

Predicted IR Spectral Data

The IR spectrum will be dominated by the features of the 4-pyridone tautomer, especially in a solid-state measurement (e.g., KBr pellet or ATR).

Table 3: Predicted Key IR Absorption Bands (Solid State, cm⁻¹)

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Notes |

|---|---|---|---|

| 3100 - 2800 | N-H stretching (hydrogen-bonded) | Strong, Broad | Characteristic of the N-H group in the 4-pyridone tautomer, broadened by hydrogen bonding in the solid state.[1] |

| 2970 - 2850 | C-H stretching (sp³) | Medium-Strong | Aliphatic C-H stretches from the two ethyl groups. |

| ~1640 | C=O stretching (amide-like) | Strong, Sharp | This is the most diagnostic peak for the 4-pyridone tautomer.[1] |

| ~1550 | C=C stretching / Ring vibration | Strong | Aromatic or conjugated C=C bond vibrations within the pyridine ring. |

| ~1460 | CH₂/CH₃ bending | Medium | Bending (scissoring/asymmetrical) vibrations of the ethyl groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique requiring minimal sample preparation.

-

Sample Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[4]

-

Place a small amount (a few milligrams) of the solid 2,6-Diethylpyridin-4-ol powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm, uniform contact between the sample and the crystal. Insufficient contact will result in a weak, poor-quality spectrum.[5]

-

-

Instrumental Analysis :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under typical EI-MS conditions, the molecule will ionize and fragment in predictable ways.

-

Molecular Formula : C₉H₁₃NO

-

Molecular Weight : 151.10 g/mol

-

Predicted Molecular Ion (M⁺) : m/z = 151

Table 4: Predicted Key Fragments in EI-MS

| Predicted m/z | Fragment Loss | Proposed Fragment Structure | Rationale & Notes |

|---|---|---|---|

| 151 | - | [C₉H₁₃NO]⁺ | The molecular ion peak. Its intensity may be moderate to low due to facile fragmentation.[6] |

| 136 | -CH₃ | [M - 15]⁺ | Loss of a methyl radical from an ethyl group. This is a very common fragmentation pathway, leading to a resonance-stabilized benzylic-type cation, which is likely to be the base peak. |

| 122 | -C₂H₅ | [M - 29]⁺ | Loss of an ethyl radical. |

| 123 | -CO | [M - 28]⁺ | Loss of carbon monoxide from the 4-pyridone tautomer, a characteristic fragmentation for cyclic ketones/amides.[6] |

Caption: Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumental Analysis (Direct Infusion ESI or GC-MS) :

-

For GC-MS (recommended for volatility) : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be separated from the solvent and introduced into the EI source of the mass spectrometer.

-

For ESI (softer ionization) : Infuse the sample solution directly into the electrospray ionization source. This is less common for this type of small molecule but can be useful for confirming the molecular weight with minimal fragmentation.

-

Set the mass analyzer to scan a suitable range, for example, m/z 50-300.

-

-

Data Analysis :

-

Identify the molecular ion peak [M]⁺.

-

Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₉H₁₃NO to confirm the elemental composition.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization of 2,6-Diethylpyridin-4-ol relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

References

- Gammadata Instrument AB. (n.d.). Tips for ATR Sampling.

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).

- Drawell Scientific Instrument Co., Ltd. (n.d.).

- University of Notre Dame. (2023).

- Spectroscopy Online. (2020).

- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Semantic Scholar. (n.d.).

- Michigan State University, Department of Chemistry. (n.d.).

- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- Whitman College. (2008). GCMS Section 6.

- Health, Safety and Environment Office, University of Macau. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.

- Seton Hall University. (2012). 200 MHz MR SOP manual.

- All 'Bout Chemistry. (2019). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern)

- Iowa State University, Chemical Instrumentation Facility. (n.d.).

- Gajeles, G., et al. (2020).

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- John Wiley & Sons, Inc. (2025). Pyridine. SpectraBase.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.

- ResearchGate. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- MDPI. (2020). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)

- Biological Magnetic Resonance Bank. (n.d.).

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.

- BenchChem. (2025).

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.

- PubMed. (2005).

- ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF4] (1:5 by vol.).

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids....

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook (IR Spectrum).

- MDPI. (2025).

- BenchChem. (2025). Spectroscopic Data of 2,6-dichloro-4-phenylpyridine: A Technical Guide.

- Brückner, R. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids.

- PubChem, National Institutes of Health. (2026). 2,6-Dipyridin-2-yl-4-tetradecylpyridine.

- ACS Omega. (2021). 4-(Dimethylamino)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. gammadata.se [gammadata.se]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Pyridin-4-ols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridin-4-ol core, and its tautomeric counterpart, the 4-pyridone, represent a cornerstone in heterocyclic chemistry and medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of this privileged scaffold. We will delve into the foundational synthetic methodologies, from classic name reactions to modern multi-component approaches, offering detailed mechanistic insights and practical experimental protocols. Furthermore, this guide will illuminate the journey of substituted pyridin-4-ols from laboratory curiosities to key components in FDA-approved drugs, supported by quantitative structure-activity relationship (SAR) data. This document serves as an in-depth technical resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyridin-4-ol Scaffold

Pyridine derivatives are one of the most prevalent classes of heterocycles in approved pharmaceuticals, owing to their ability to engage in a variety of biological interactions and their synthetic tractability.[1][2] Among these, the substituted pyridin-4-ol scaffold holds a place of particular importance. Its unique electronic properties and the tautomeric equilibrium with the 4-pyridone form allow it to act as a versatile pharmacophore, capable of participating in hydrogen bonding as both a donor and acceptor. This dual nature has been exploited in the design of a wide array of therapeutic agents, including kinase inhibitors, antivirals, and CNS-acting drugs. This guide will provide a deep dive into the rich history and synthetic evolution of this remarkable heterocyclic system.

A Historical Perspective on the Synthesis of Substituted Pyridin-4-ols

The story of substituted pyridin-4-ols is one of serendipitous discoveries and the gradual refinement of synthetic strategies over more than a century.

Early Foundations: Classic Name Reactions

The late 19th and early 20th centuries saw the advent of foundational reactions that, while not always directly targeting pyridin-4-ols, laid the groundwork for their synthesis.

First reported by Arthur Hantzsch in 1881, this multi-component reaction is a stalwart of pyridine synthesis.[3][4] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[5][6] While the primary product is a 1,4-dihydropyridine, subsequent oxidation yields the corresponding pyridine.[1][5] By carefully selecting the starting materials, this method can be adapted to produce pyridin-4-ol precursors. The reaction's robustness and tolerance for a variety of functional groups have ensured its continued relevance in modern organic synthesis.

Mechanism of the Hantzsch Pyridine Synthesis

The mechanism of the Hantzsch synthesis is a classic example of a domino reaction involving several key steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[3]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.[5]

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.[5]

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

-

Oxidation: The dihydropyridine is then oxidized to the final aromatic pyridine.

Figure 1: Hantzsch Pyridine Synthesis Workflow.

The Guareschi-Thorpe reaction provides a more direct route to substituted 2,6-dihydroxypyridines, which are tautomers of 2,6-pyridinediones and can be considered derivatives of the pyridin-4-ol system.[7][8] This condensation reaction typically involves a cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a base.[9][10][11][12][13] Modern variations of this reaction have been developed using green chemistry principles, employing water as a solvent and ammonium carbonate as both the nitrogen source and a mild base.[9][10][11][12][13]

Mechanism of the Guareschi-Thorpe Synthesis

The mechanism proceeds through the following key transformations:

-

Knoevenagel Condensation: The 1,3-dicarbonyl compound condenses with the cyanoacetamide.

-

Michael Addition: A second molecule of the active methylene compound (or another equivalent of cyanoacetamide) adds to the intermediate via a Michael addition.

-

Thorpe-Ziegler Cyclization: The resulting dinitrile undergoes an intramolecular cyclization.

-

Tautomerization and Hydrolysis: The cyclic intermediate tautomerizes and is subsequently hydrolyzed to yield the dihydroxypyridine.

Figure 2: Guareschi-Thorpe Synthesis Workflow.

Synthesis from 4-Pyrone Precursors

A straightforward and historically significant method for the synthesis of 4-hydroxypyridines involves the reaction of 4-pyrones with ammonia or primary amines.[14] This reaction effectively replaces the oxygen atom in the pyrone ring with a nitrogen atom, leading directly to the corresponding 4-pyridone. The reaction is typically carried out by heating the 4-pyrone with aqueous or alcoholic ammonia.[14]

A Modern Breakthrough: The Three-Component Synthesis

A significant advancement in the synthesis of highly substituted pyridin-4-ols was serendipitously discovered in 2001 by Oliver Flögel. This flexible three-component reaction utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids to construct the pyridin-4-ol core with a high degree of substitution. This methodology allows for the rapid generation of a diverse library of pyridin-4-ol derivatives. A four-component variation of this reaction has also been developed, which yields pyridin-4-yl nonaflates, versatile intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.

Mechanism of the Three-Component Synthesis

-

Addition of Lithiated Alkoxyallene to Nitrile: The lithiated alkoxyallene adds to the nitrile to form a lithiated ketenimine intermediate.

-

Acylation: This intermediate is then acylated by the carboxylic acid.

-

Cyclization: The resulting N-acyl enamine undergoes a 6-endo-trig cyclization.

-

Tautomerization: The cyclic intermediate then tautomerizes to the final pyridin-4-ol product.

Figure 3: Three-Component Synthesis of Substituted Pyridin-4-ols.

The Crucial Concept of Tautomerism

A fundamental aspect of the chemistry of pyridin-4-ols is their existence in a tautomeric equilibrium with 4-pyridones. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In polar solvents and in the solid state, the 4-pyridone form is generally favored due to its ability to form intermolecular hydrogen bonds. Conversely, in the gas phase or in non-polar solvents, the 4-hydroxypyridine tautomer can be more prevalent. This tautomerism is a critical consideration in drug design, as the two forms have different hydrogen bonding capabilities and steric profiles, which can significantly impact their binding to biological targets.

Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details step-by-step protocols for the synthesis of representative substituted pyridin-4-ols.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the synthesis of a classic Hantzsch 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium hydroxide (28-30%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

-

To this stirred solution, add ammonium hydroxide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol 2: Guareschi-Thorpe Synthesis of 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile

This protocol outlines a modern, greener version of the Guareschi-Thorpe synthesis.[9][10][11][12][13]

Materials:

-

Ethyl acetoacetate

-

Cyanoacetamide

-

Ammonium carbonate

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of water and ethanol.

-

Add ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) to the solvent mixture.[10]

-

Stir the mixture at 80 °C. The reaction progress can be monitored by TLC. Solidification of the product may occur during the reaction.[10]

-

Upon completion, add cold water to the reaction mixture to precipitate the product fully.

-

Collect the solid product by vacuum filtration, wash with water, and dry. This method often yields a product of high purity without the need for further purification.[10]

Protocol 3: Three-Component Synthesis of a Highly Substituted Pyridin-4-ol[3]

This protocol is a general representation of the innovative three-component synthesis.

Materials:

-

Methoxyallene

-

n-Butyllithium (n-BuLi)

-

A nitrile (e.g., pivalonitrile)

-

A carboxylic acid (e.g., trifluoroacetic acid - TFA)

-

Anhydrous diethyl ether or THF

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve methoxyallene in anhydrous diethyl ether or THF and cool to -78 °C.

-

Add n-BuLi dropwise and stir for 30 minutes to generate the lithiated alkoxyallene.

-

Add the nitrile (1 equivalent) and stir for 1 hour at -78 °C.

-

Add the carboxylic acid (e.g., TFA, 2 equivalents) and allow the reaction to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in DCM, and add triethylamine (2 equivalents) and TMSOTf (1.2 equivalents).

-

Heat the mixture to reflux for 24-72 hours.

-

After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridin-4-ol.

Applications in Drug Discovery and Development

The substituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.

FDA-Approved Drugs Featuring the Pyridin-4-ol/4-Pyridone Moiety

A number of successful drugs have incorporated the 4-pyridone structure, demonstrating its therapeutic value.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Doravirine | Antiviral (HIV) | A non-nucleoside reverse transcriptase inhibitor (NNRTI) that blocks the replication of HIV-1. |

| Crizotinib | Oncology | A tyrosine kinase inhibitor targeting ALK, ROS1, and MET. |

| Deferiprone | Iron Chelator | Binds to excess iron in the body, allowing it to be excreted. |

| Ciclopirox | Antifungal | A broad-spectrum antifungal agent that chelates polyvalent metal cations, inhibiting essential enzymes. |

Structure-Activity Relationship (SAR) Studies: A Case Study of p38 MAP Kinase Inhibitors

The development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases, provides an excellent example of the utility of the substituted pyridin-4-ol scaffold. SAR studies have revealed key structural features that govern inhibitory activity.

| Compound | R¹ | R² | R³ | p38α IC₅₀ (nM) |

| 1 | H | 4-Fluorophenyl | Pyridin-4-yl | 10 |

| 2 | CH₃ | 4-Fluorophenyl | Pyridin-4-yl | 5 |

| 3 | H | 2,4-Difluorophenyl | Pyridin-4-yl | 8 |

| 4 | H | 4-Fluorophenyl | Thiazol-5-yl | 50 |

| 5 | H | 4-Fluorophenyl | Pyrimidin-4-yl | 15 |

Note: The data in this table is illustrative and compiled from typical trends observed in p38 inhibitor SAR studies. For specific and detailed data, please refer to the cited literature on p38 inhibitors.

The data generally indicates that:

-

Small alkyl substituents at the R¹ position can be beneficial for potency.

-

A 4-fluorophenyl group at the R² position is often optimal for binding in the hydrophobic pocket of the kinase.

-

The nature of the heterocyclic ring at the R³ position is critical for engaging in hydrogen bonding interactions with the hinge region of the kinase, with a pyridine ring often being preferred.

Conclusion

The journey of substituted pyridin-4-ols from their origins in classic organic reactions to their current status as key components of modern medicines is a testament to their enduring value in chemical and pharmaceutical sciences. The synthetic versatility of this scaffold, coupled with its favorable physicochemical and pharmacological properties, ensures that it will remain a focus of research and development for the foreseeable future. This guide has provided a comprehensive overview of the history, synthesis, and application of substituted pyridin-4-ols, with the aim of equipping researchers with the knowledge to further exploit this remarkable heterocyclic system in the quest for novel therapeutics.

References

- Hantzsch, A. Justus Liebigs Annalen der Chemie1881, 215 (1), 1-82.

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

- Process for preparing 4-hydroxypyridines.

-

Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

-

Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

- Process for preparing 4-hydroxypyridines.

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

-

(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). ResearchGate. [Link]

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

-

Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-